(R)-2-((4-Methylmorpholin-3-yl)methyl)isoindoline-1,3-dione
Description
(R)-2-((4-Methylmorpholin-3-yl)methyl)isoindoline-1,3-dione is a chiral isoindoline-1,3-dione derivative featuring a 4-methylmorpholin-3-ylmethyl substituent at the 2-position. The morpholine ring introduces both oxygen and nitrogen heteroatoms, which can enhance solubility and influence intermolecular interactions. This compound is structurally related to intermediates in the synthesis of Rivaroxaban, an anticoagulant drug, as indicated by its (R)-configuration and morpholine-containing side chain .
Properties
IUPAC Name |
2-[[(3R)-4-methylmorpholin-3-yl]methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-15-6-7-19-9-10(15)8-16-13(17)11-4-2-3-5-12(11)14(16)18/h2-5,10H,6-9H2,1H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPCEMMNWKYOCC-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOCC1CN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCOC[C@H]1CN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features and Substituents
Key Observations:
- The morpholine group in the target compound distinguishes it from aryl-substituted analogs () and epoxide-containing derivatives ().
- Unlike thione-containing analogs (), the target compound lacks sulfur-based functional groups, which may reduce redox reactivity or metal-binding affinity.
- The (R)-configuration is critical for stereospecific interactions, as seen in Rivaroxaban intermediates (), but this property is absent in non-chiral analogs like those in or 6 .
Physicochemical and Spectral Properties
Table 3: Spectral Data Comparison
Key Findings:
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